molecular formula C10H14BrNO B267851 1-[(4-Bromobenzyl)amino]propan-2-ol

1-[(4-Bromobenzyl)amino]propan-2-ol

Cat. No.: B267851
M. Wt: 244.13 g/mol
InChI Key: IHROTJHEXIOMFJ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of 1-[(4-Bromobenzyl)amino]propan-2-ol

The systematic investigation of 1-[(4-Bromobenzyl)amino]propan-2-ol requires comprehensive analysis of its structural features and naming conventions. This compound belongs to the amino alcohol family, characterized by the presence of both amino and hydroxyl functional groups within the same molecular framework. The incorporation of a para-brominated benzyl substituent adds significant complexity to the molecule's overall structure and influences its chemical properties. Understanding the precise structural arrangement is essential for predicting the compound's reactivity patterns and potential applications in synthetic chemistry.

Chemical databases confirm the existence of this compound with specific registry numbers and detailed structural information. The molecule's architecture consists of a three-carbon propanol backbone with an amino group at position 1 and a hydroxyl group at position 2, creating a secondary alcohol configuration. The bromobenzyl substituent is attached through the amino nitrogen, forming a secondary amine linkage that significantly influences the compound's basicity and hydrogen bonding capabilities.

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic rules for amino alcohol designation. The primary name 1-[(4-Bromobenzyl)amino]propan-2-ol accurately describes the structural arrangement using standard nomenclature conventions. The numbering system begins with the propanol backbone, identifying the longest carbon chain as the principal functional group. The hydroxyl group at position 2 establishes the compound as a secondary alcohol, while the amino substituent at position 1 carries the bromobenzyl modification.

Alternative naming systems provide additional identification methods for this compound. The Chemical Abstracts Service (CAS) registry system assigns specific numerical identifiers, with CAS number 869949-74-6 corresponding to this exact structure. Systematic naming conventions also recognize the compound as 1-((4-bromophenyl)methylamino)propan-2-ol, emphasizing the phenylmethyl (benzyl) connection to the amino group. The molecular formula C₁₀H₁₄BrNO provides essential compositional information, indicating ten carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom.

The SMILES (Simplified Molecular Input Line Entry System) notation CC(O)CNCC1=CC=C(Br)C=C1 offers a linear representation of the molecular structure, facilitating computer-based chemical information processing. This notation system enables precise structural communication across different chemical databases and computational platforms. International chemical databases consistently employ these naming conventions to ensure accurate compound identification and avoid confusion with structural isomers or related compounds.

Molecular Formula and Structural Features

The molecular formula C₁₀H₁₄BrNO represents the exact atomic composition of 1-[(4-Bromobenzyl)amino]propan-2-ol, with a calculated molecular weight of 244.13 g/mol. This formula indicates the presence of multiple functional groups and aromatic systems within a relatively compact molecular framework. The carbon backbone consists of both aliphatic and aromatic components, creating distinct regions with different chemical reactivities. The hydrogen distribution reflects the saturation levels of various molecular segments, with the aromatic ring containing fewer hydrogen atoms due to its unsaturated nature.

Structural analysis reveals the compound's organization into distinct functional domains. The propanol segment provides the primary carbon chain with hydroxyl and amino functional groups positioned at specific locations. The bromobenzyl substituent introduces aromatic character and halogen functionality, significantly expanding the molecule's chemical versatility. The nitrogen atom serves as a crucial linking element, connecting the aliphatic and aromatic portions while maintaining its basic character and hydrogen bonding capabilities.

Bromophenyl Substituent Configuration

The para-brominated phenyl ring represents a critical structural component that influences the compound's overall properties. The bromine atom occupies the para position (position 4) relative to the benzyl carbon attachment point, creating a specific substitution pattern that affects electronic distribution throughout the aromatic system. This positioning maximizes the distance between the bromine substituent and the benzyl linking group, minimizing steric interactions while maintaining electronic communication through the aromatic pi-system.

Electronic effects of the para-bromine substituent significantly impact the aromatic ring's reactivity patterns. Bromine functions as an electron-withdrawing group through inductive effects while simultaneously providing electron-donating resonance contributions. The net effect typically results in moderate deactivation of the aromatic ring toward electrophilic substitution reactions while activating specific positions for nucleophilic aromatic substitution processes. The para positioning ensures symmetric electronic distribution and prevents regioisomer formation in subsequent chemical transformations.

The bromophenyl configuration also influences intermolecular interactions and crystal packing arrangements. Bromine's substantial atomic radius and polarizability contribute to significant van der Waals interactions and potential halogen bonding phenomena. These intermolecular forces affect the compound's physical properties, including melting point, solubility characteristics, and solid-state organization. Research indicates that brominated aromatic compounds often exhibit enhanced lipophilicity compared to their non-halogenated analogs, potentially affecting biological membrane permeability and pharmacokinetic properties.

Amino Alcohol Functional Group Analysis

The amino alcohol functionality represents the compound's most reactive and pharmacologically relevant structural feature. The secondary alcohol group at position 2 of the propanol chain provides hydrogen bonding capabilities and potential sites for metabolic transformation. Secondary alcohols typically exhibit moderate reactivity toward oxidation reactions, potentially forming ketone products under appropriate conditions. The hydroxyl group's position adjacent to the amino-substituted carbon creates opportunities for intramolecular hydrogen bonding interactions.

The secondary amine linkage connecting the propanol backbone to the bromobenzyl substituent significantly influences the compound's basicity and protonation behavior. Secondary amines typically exhibit pKa values in the range of 10-11, making them moderately basic under physiological conditions. The electron-withdrawing effect of the aromatic system slightly reduces the amine's basicity compared to purely aliphatic secondary amines. This basicity enables the formation of stable ammonium salts, including hydrochloride derivatives that enhance water solubility for pharmaceutical applications.

Structural similarity to bioactive compounds suggests potential pharmacological significance for the amino alcohol functionality. Related compounds containing amino alcohol structural motifs have demonstrated activity in various therapeutic areas, including cardiovascular medicine and neuropharmacology. The specific spatial arrangement of amino and hydroxyl groups may enable interactions with biological targets through hydrogen bonding networks and electrostatic interactions. Research on structurally related amino alcohols indicates their potential utility as synthetic intermediates for more complex pharmaceutical compounds.

Stereochemical Considerations

Stereochemical analysis of 1-[(4-Bromobenzyl)amino]propan-2-ol reveals the presence of a single chiral center at position 2 of the propanol chain. The carbon atom bearing the hydroxyl group is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and the carbon chain containing the amino substituent. This configuration generates two possible enantiomers with R and S absolute configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical outcome of synthetic preparations depends on the specific reaction conditions and starting materials employed.

The chiral center's configuration significantly influences the compound's three-dimensional structure and potential biological activities. Enantiomers often exhibit dramatically different pharmacological profiles due to stereospecific interactions with biological targets. Enzymes, receptors, and transport proteins typically demonstrate high stereoselectivity, recognizing only one enantiomer as the active form while the other may be inactive or even exhibit opposing effects. This stereochemical sensitivity necessitates careful consideration of enantiomeric composition in pharmaceutical applications.

Chiral Center Configuration

The absolute configuration at the C-2 chiral center follows standard nomenclature rules for stereochemical assignment. Priority assignment begins with the hydroxyl oxygen (highest priority), followed by the carbon chain containing the nitrogen substituent, the methyl carbon, and finally the hydrogen atom (lowest priority). Viewing the molecule from the perspective opposite the lowest priority hydrogen atom enables determination of the clockwise (R) or counterclockwise (S) arrangement of the remaining three substituents.

Related compounds in chemical databases provide examples of both R and S configurations for structurally similar amino alcohols. Research indicates that both enantiomers can be synthesized using appropriate chiral auxiliaries or asymmetric synthetic methodologies. The choice of synthetic approach often determines the predominant enantiomer obtained, with some methods favoring R configuration while others preferentially produce S enantiomers. Catalytic asymmetric reduction of corresponding ketone precursors represents one common approach for controlling stereochemical outcomes.

Enantiomeric Purity Assessment Methods

Analytical techniques for determining enantiomeric purity of 1-[(4-Bromobenzyl)amino]propan-2-ol encompass several chromatographic and spectroscopic approaches. High-performance liquid chromatography (HPLC) using chiral stationary phases provides the most common method for enantiomeric separation and quantification. Chiral derivatizing reagents based on cyanuric chloride have been successfully employed for amino alcohol enantioresolution, enabling indirect determination of enantiomeric composition through reversed-phase HPLC analysis.

The methodology involves reaction of the amino alcohol with chiral derivatizing reagents containing amino acid or amino acid amide auxiliaries. These reagents form diastereomeric derivatives that exhibit different retention times on conventional achiral HPLC columns. Research demonstrates successful application of this approach to various amino alcohol substrates, achieving baseline separation of enantiomeric derivatives. The method provides quantitative determination of enantiomeric excess values and enables monitoring of stereochemical purity during synthetic processes.

Alternative analytical approaches include nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents and capillary electrophoresis with chiral selectors. Gas chromatography-mass spectrometry (GC-MS) analysis following derivatization with chiral reagents offers additional options for enantiomeric analysis. The choice of analytical method depends on sample availability, required sensitivity levels, and compatibility with other analytical requirements. Validation of enantiomeric purity becomes particularly crucial for pharmaceutical applications where stereochemical homogeneity directly impacts therapeutic efficacy and safety profiles.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-[(4-bromophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-8(13)6-12-7-9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

IHROTJHEXIOMFJ-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=C(C=C1)Br)O

Canonical SMILES

CC(CNCC1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The table below compares 1-[(4-Bromobenzyl)amino]propan-2-ol with key structural analogues:

Compound Name Core Structure Key Substituents Pharmacological Activity Adrenoceptor Affinity (α1/α2/β1) Reference
1-[(4-Bromobenzyl)amino]propan-2-ol Propan-2-ol 4-Bromobenzylamino Not explicitly reported Not tested
(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol Propan-2-ol Methoxyindolyloxy, methoxyphenoxyethylamino Antiarrhythmic, spasmolytic, hypotensive α1/α2/β1 binding affinity tested
Nadolol Propan-2-ol Naphthalen-1-yloxy, tert-butylamino β-blocker (hypertension, angina) Selective β1/β2 antagonist
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Propan-2-ol Indolyloxy, methoxyphenoxyethylamino Adrenolytic (α1/α2/β1 antagonism) High α1 affinity
1-(4-Bromophenyl)-2-methylpropan-2-ol 2-Methylpropan-2-ol 4-Bromophenyl No significant bioactivity reported Not applicable
Key Observations:
  • Substituent Effects on Activity: The 4-bromobenzylamino group in the target compound contrasts with methoxyindolyloxy or naphthalenyloxy groups in analogues. Bromine’s electron-withdrawing nature may enhance receptor binding compared to electron-donating methoxy groups, though this requires experimental validation . Compounds with methoxyphenoxyethylamino side chains (e.g., and ) exhibit α1-adrenoceptor antagonism and antiarrhythmic effects, suggesting that bulky substituents improve adrenolytic activity. The target compound’s simpler benzyl group may limit such interactions .
  • β-Blocker Comparison: Nadolol () shares the propan-2-ol core but uses a tert-butylamino group and naphthalenyloxy substituent for β-blockade. The absence of similar groups in 1-[(4-Bromobenzyl)amino]propan-2-ol suggests divergent pharmacological profiles .
Physicochemical Properties:
Property 1-[(4-Bromobenzyl)amino]propan-2-ol 1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Nadolol
Molecular Weight (g/mol) 243.12 ~400 (estimated) 309.41
LogP ~2.1 (predicted) ~3.5 1.4
Solubility Low (lipophilic) Moderate (polar substituents) High (polar)
  • Methoxy and indolyloxy substituents in analogues enhance solubility via hydrogen bonding, whereas the bromine atom may reduce aqueous solubility .

Metabolic and Toxicological Considerations

  • Metabolism: Aminopropanol derivatives are often metabolized via hepatic oxidation or conjugation. The bromine atom in the target compound may slow oxidative metabolism compared to methoxy-substituted analogues, as seen in LC-MS/MS pharmacokinetic studies .
  • Nadolol’s safety profile is well-established, serving as a benchmark .

Preparation Methods

Reductive Amination Approach

This method is widely used for synthesizing amino alcohols with substituted benzyl groups.

Procedure:

  • Step 1: React 4-bromobenzaldehyde with 1-aminopropan-2-ol under mild acidic or neutral conditions to form an imine intermediate.
  • Step 2: Reduce the imine to the corresponding amine using a reducing agent such as sodium borohydride or catalytic hydrogenation.
  • Solvent: Typically methanol, ethanol, or isopropanol.
  • Temperature: Room temperature to reflux depending on the reducing agent.
  • Reaction time: 2-24 hours depending on conditions.

Research Findings:

  • The reductive amination yields are generally high (70-90%) with minimal side products.
  • The reaction is stereospecific when chiral amines are used, preserving the stereochemistry at the propan-2-ol center.
  • Purification is commonly performed by recrystallization or column chromatography.

Alternative Synthetic Routes

  • Condensation with 1,3-diaminopropan-2-ol derivatives: Although primarily used for bis-substituted analogs, condensation of 4-bromobenzaldehyde with amino alcohols has been reported to give related compounds, indicating the feasibility of similar synthetic pathways for 1-[(4-Bromobenzyl)amino]propan-2-ol.
  • Use of protective groups: Protecting the hydroxyl group of propan-2-ol prior to amination can improve selectivity and yield, followed by deprotection.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reductive Amination 4-Bromobenzaldehyde, 1-aminopropan-2-ol, NaBH4 Methanol, RT to reflux, 2-24 h 70-90 High selectivity, stereospecific
Nucleophilic Substitution 4-Bromobenzyl chloride, 1-aminopropan-2-ol, K2CO3 DMF, 80-120°C, 6-24 h 50-80 Requires careful control to avoid by-products
Condensation with Diaminopropan-2-ol 4-Bromobenzaldehyde, 1,3-diaminopropan-2-ol Absolute ethanol, reflux Moderate Used for bis-substituted analogs

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR typically shows aromatic protons of the 4-bromobenzyl group at δ 7.1–7.8 ppm and aliphatic protons of the propan-2-ol moiety at δ 3.4–4.6 ppm.
  • IR Spectroscopy: Characteristic bands for hydroxyl (around 3300 cm⁻¹) and amine groups (around 3300-3500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of 1-[(4-Bromobenzyl)amino]propan-2-ol confirms the structure.
  • Purity: Typically >95% after purification by chromatography or recrystallization.

Research Notes and Considerations

  • The choice of reducing agent in reductive amination affects the stereochemical outcome and purity.
  • Use of anhydrous solvents and inert atmosphere may improve yields and reduce side reactions.
  • Scale-up procedures require optimization of temperature and reaction time to maintain product quality.
  • The presence of the bromine atom on the benzyl ring allows for further functionalization via cross-coupling reactions if desired.

Q & A

Q. What are the common synthetic routes for 1-[(4-Bromobenzyl)amino]propan-2-ol, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A standard approach involves reacting propan-2-ol amine with 4-bromobenzyl bromide in a polar solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Optimization focuses on:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance electrophilic reactivity of the benzyl group .
  • Solvent effects : Polar aprotic solvents improve nucleophilicity of the amine.
  • Stoichiometry : Excess amine (1.5–2 eq) ensures complete substitution.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product.

Q. How is the molecular structure of 1-[(4-Bromobenzyl)amino]propan-2-ol confirmed?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 3.6–3.8 ppm (CH₂ adjacent to NH), and δ 1.2 ppm (CH₃ of propanol) .
    • ¹³C NMR : Signals for the brominated aromatic carbons (~120–130 ppm) and the alcohol-bearing carbon (~70 ppm).
  • IR spectroscopy : Bands for -NH (3300 cm⁻¹) and -OH (broad ~3400 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the bromobenzyl and amino groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of 1-[(4-Bromobenzyl)amino]propan-2-ol?

Discrepancies in NMR or IR data often arise from:

  • Steric effects : Bulky substituents may shift proton environments.
  • Tautomerism : Amino-alcohol equilibria can alter peak splitting.
    Methodology :
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals .
    • Compare experimental data with computational predictions (DFT calculations for optimized geometries and chemical shifts) .
    • Conduct variable-temperature NMR to detect dynamic processes (e.g., hindered rotation) .

Q. What strategies are effective for enhancing the compound’s reactivity in substitution or oxidation reactions?

The amino-propanol backbone allows derivatization at three sites:

  • Bromobenzyl group : Electrophilic aromatic substitution (e.g., Suzuki coupling) using Pd catalysts .
  • Amino group : Acylation with acetyl chloride or sulfonylation to modulate solubility .
  • Alcohol group : Oxidation to ketones (e.g., using Jones reagent) or conversion to esters .
    Optimization :
    • For substitution reactions, employ phase-transfer catalysts (e.g., TBAB) to improve nucleophile accessibility .
    • Monitor reaction progress via TLC or HPLC to prevent over-oxidation .

Q. How can researchers assess the biological activity of 1-[(4-Bromobenzyl)amino]propan-2-ol derivatives?

Methodological framework :

  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) or kinase inhibition using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Cellular toxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives .
    Data validation : Compare results with positive controls (e.g., donepezil for AChE inhibition) and validate via dose-response curves .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of 1-[(4-Bromobenzyl)amino]propan-2-ol derivatives?

Protocol :

  • Conditions : Vary pH (2–12), temperature (25–60°C), and ionic strength.
  • Analytical tools : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products .
  • Kinetic modeling : Fit data to first-order or Arrhenius equations to determine activation energy (Eₐ) and shelf-life predictions .
    Troubleshooting : Account for side reactions (e.g., oxidation) by including antioxidants (e.g., BHT) in buffers .

Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound?

Challenges :

  • Fragmentation patterns : Loss of HBr (80/82 Da doublet) may obscure molecular ion peaks .
  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺) can complicate molecular weight determination.
    Solutions :
    • Use high-resolution MS (HRMS) to distinguish isotopic patterns .
    • Pre-treat samples with ion-exchange resins to minimize adducts .

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